molecular formula C12H13N5O4 B2560439 ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2034578-67-9

ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2560439
CAS No.: 2034578-67-9
M. Wt: 291.267
InChI Key: USMHUXABMUXQAN-UHFFFAOYSA-N
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Description

Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.
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Mechanism of Action

In terms of mode of action, if “ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate” does indeed interact with protein kinases, it might do so by binding to the active site of these enzymes, thereby inhibiting their activity and affecting downstream cellular processes .

The biochemical pathways affected by “this compound” would depend on its specific targets. If protein kinases are indeed the targets, then multiple signaling pathways could be affected, given the central role of these enzymes in cellular signaling .

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information.

The result of the action of “this compound” would be determined by its mode of action and the biochemical pathways it affects. If it inhibits protein kinases, it could potentially alter cell growth, differentiation, and migration .

Properties

IUPAC Name

ethyl 1-methyl-5-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-3-21-12(20)7-5-15-17(2)10(7)16-11(19)8-4-9(18)14-6-13-8/h4-6H,3H2,1-2H3,(H,16,19)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMHUXABMUXQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.